Cas no 904279-32-9 (N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide)

N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
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- N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide
- N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide
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- インチ: 1S/C23H18N4O4/c1-14-13-16(26-15(2)24-20-9-5-3-7-17(20)23(26)29)11-12-19(14)25-22(28)18-8-4-6-10-21(18)27(30)31/h3-13H,1-2H3,(H,25,28)
- InChIKey: DRGMCXQSLNZYQP-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(N2C(=O)C3=C(N=C2C)C=CC=C3)C=C1C)(=O)C1=CC=CC=C1[N+]([O-])=O
N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2638-0059-2μmol |
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide |
904279-32-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2638-0059-1mg |
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide |
904279-32-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2638-0059-5μmol |
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide |
904279-32-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2638-0059-2mg |
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide |
904279-32-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2638-0059-5mg |
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide |
904279-32-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2638-0059-4mg |
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide |
904279-32-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2638-0059-3mg |
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide |
904279-32-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamideに関する追加情報
Comprehensive Overview of N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide (CAS 904279-32-9)
In the realm of organic chemistry and pharmaceutical research, N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide (CAS 904279-32-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its quinazolinone and nitrobenzamide moieties, is often explored for its role in drug discovery and biochemical studies. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which make it a subject of ongoing investigations in medicinal chemistry.
The chemical structure of N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide features a dihydroquinazolinone core linked to a nitro-substituted benzamide group. This combination is known to exhibit hydrogen-bonding capabilities and electron-withdrawing effects, which are critical for its potential applications in enzyme inhibition and receptor modulation. Recent studies have highlighted its relevance in targeting kinase pathways, a hot topic in cancer research and autoimmune disease therapeutics.
From a synthetic perspective, the preparation of CAS 904279-32-9 involves multi-step organic reactions, including condensation and amide coupling techniques. The compound's nitro group serves as a versatile functional handle for further derivatization, enabling researchers to explore its structure-activity relationships (SAR). This adaptability aligns with current trends in fragment-based drug design, a strategy widely discussed in modern pharmaceutical development.
In the context of drug discovery, N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide is often compared to other quinazolinone derivatives, which are known for their pharmacological diversity. Its potential as a scaffold for small-molecule inhibitors has been a focal point in academic and industrial research, particularly in addressing drug resistance challenges—a pressing issue in antimicrobial and anticancer therapies.
Beyond its biochemical significance, the compound's physicochemical properties, such as solubility and stability, are critical for formulation scientists. These attributes are frequently searched by professionals optimizing drug delivery systems. Additionally, the nitrobenzamide segment has sparked interest in photodynamic therapy applications, a growing field in precision medicine.
As the scientific community continues to explore CAS 904279-32-9, its integration into high-throughput screening libraries underscores its value in target identification. The compound's mechanistic versatility also makes it a candidate for repurposing studies, a cost-effective approach gaining traction in pharmaceutical R&D. With advancements in computational chemistry, researchers are now able to predict its binding affinities more accurately, further accelerating its potential applications.
In summary, N-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-2-nitrobenzamide represents a compelling case study in the intersection of organic synthesis and therapeutic innovation. Its structural complexity and functional adaptability position it as a valuable tool for addressing some of the most pressing challenges in modern medicine, from personalized therapeutics to multitarget drug development.
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